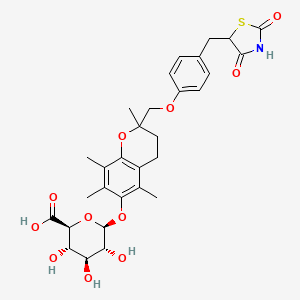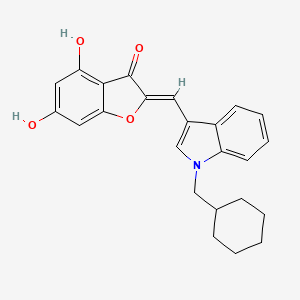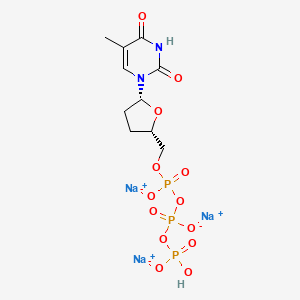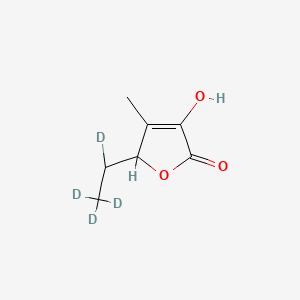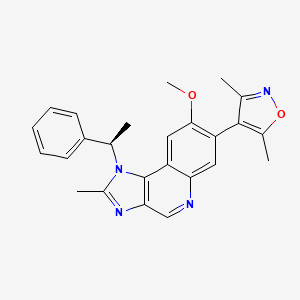
Bet-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-IN-20 is a potent inhibitor of the bromodomain-containing protein 4 (BRD4) BD1, with an inhibitory concentration (IC50) of 1.9 nanomolar. This compound has shown significant anticancer activity, particularly in promoting apoptosis in acute myeloid leukemia (AML) cells and arresting the cell cycle in the G0/G1 phase . This compound also inhibits the expression of c-Myc and cyclin-dependent kinase 6 (CDK6), enhancing the cleavage of poly (ADP-ribose) polymerase (PARP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-20 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of an imidazoquinoline core, which is then modified to include methoxy, methyl, and phenylethyl groups. The final product is obtained through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Bet-IN-20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Bet-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of bromodomain-containing proteins and their role in gene regulation.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of acute myeloid leukemia.
Industry: Utilized in the development of new therapeutic agents targeting bromodomain-containing proteins.
Mechanism of Action
Bet-IN-20 exerts its effects by binding to the bromodomain of BRD4, preventing it from interacting with acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the suppression of gene expression. The compound specifically targets the c-Myc and CDK6 pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Bet-IN-20 is unique among bromodomain inhibitors due to its high selectivity and potency for BRD4 BD1. Similar compounds include:
JQ1: Another potent BRD4 inhibitor but with a broader target range.
I-BET762: A selective inhibitor of BRD2, BRD3, and BRD4, used in various cancer studies.
CPI-0610: A benzoisoxazoloazepine compound currently in clinical trials for hematologic malignancies.
This compound stands out due to its specific inhibition of BRD4 BD1 and its enhanced anticancer activity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H24N4O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[8-methoxy-2-methyl-1-[(1R)-1-phenylethyl]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C25H24N4O2/c1-14-24(16(3)31-28-14)20-11-21-19(12-23(20)30-5)25-22(13-26-21)27-17(4)29(25)15(2)18-9-7-6-8-10-18/h6-13,15H,1-5H3/t15-/m1/s1 |
InChI Key |
LJVBCQJBIHMYGJ-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)[C@H](C)C5=CC=CC=C5)OC |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)C(C)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


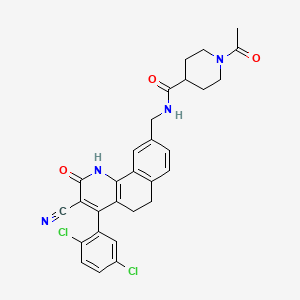
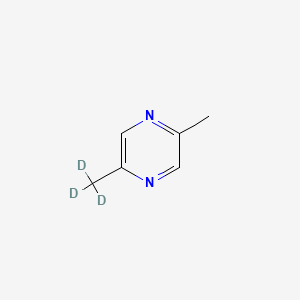
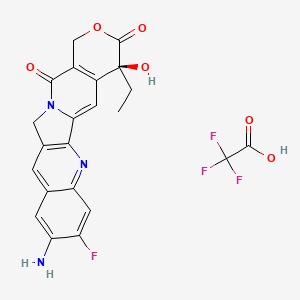
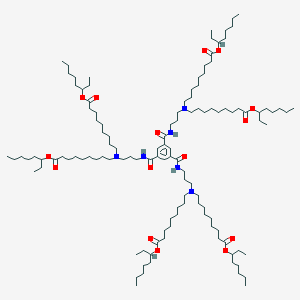
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
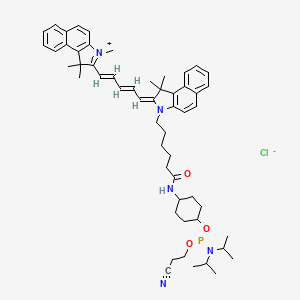
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
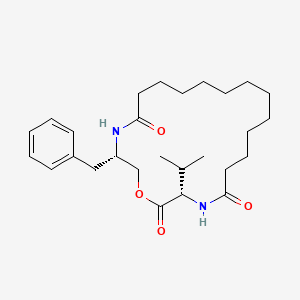
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
